![molecular formula C12H11IN4O3 B2584495 ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate CAS No. 338401-04-0](/img/structure/B2584495.png)
ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate
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Overview
Description
“Ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate” is a chemical compound with the CAS Number: 338401-04-0 . It has a molecular weight of 386.15 and a molecular formula of C12H11IN4O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N4O3S/c1-2-19-12(18)16-10(17)9(6-14)7-15-11-8(5-13)3-4-20-11/h3-4,7,15H,2H2,1H3, (H,16,17,18)/b9-7+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Scientific Research Applications
Crystal Structure Analysis
This compound has been used in the study of crystal structures. It has been synthesized and characterized by single-crystal X-ray diffraction . The structures assemble via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability of the crystal packing .
Inhibitor of Mitochondrial Pyruvate Transport
Derivatives of this compound are significant as they can act as inhibitors of mitochondrial pyruvate transport . Pyruvate is the key substance controlling the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of Novel Heterocyclic Compounds
The pyrimidine moiety of this compound, exhibiting a wide range of pharmacological activities, has been employed in the design of privileged structures in medicinal chemistry . This has led to the preparation of libraries of novel heterocyclic compounds with potential biological activities .
Pharmaceutical Intermediates
This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular change or refinement before it becomes an API .
Inhibitors/Agonists
It has been used in the development of inhibitors and agonists . Inhibitors and agonists are substances that interact with enzymes or receptors to alter their activity, which can be useful in the treatment of various diseases .
Safety and Hazards
properties
IUPAC Name |
ethyl N-[(E)-2-cyano-3-[(5-iodopyridin-2-yl)amino]prop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN4O3/c1-2-20-12(19)17-11(18)8(5-14)6-15-10-4-3-9(13)7-16-10/h3-4,6-7H,2H2,1H3,(H,15,16)(H,17,18,19)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMVAYUQPBBXCT-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=NC=C(C=C1)I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/NC1=NC=C(C=C1)I)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{2-cyano-3-[(5-iodo-2-pyridinyl)amino]acryloyl}carbamate |
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